molecular formula C15H21N5O2S B2515140 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1448031-34-2

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2515140
CAS No.: 1448031-34-2
M. Wt: 335.43
InChI Key: NBJIFICHKBRQJC-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a sulfonamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The pyridine ring is then attached to the piperidine moiety, which is subsequently linked to the imidazole-sulfonamide core. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-benzimidazole-4-sulfonamide
  • 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrimidine-4-sulfonamide

Uniqueness

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as the imidazole sulfonamide) represents a significant area of research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • An imidazole ring
  • A sulfonamide group
  • A piperidine moiety substituted with a pyridine ring

This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that the imidazole sulfonamide may exert its effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.
  • Microtubule Destabilization : Similar to other compounds in its class, it may destabilize microtubules, affecting cell division and growth.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)5.2Apoptosis induction
HepG2 (Liver Cancer)6.8Microtubule destabilization
A549 (Lung Cancer)7.5Enzyme inhibition

These results demonstrate the compound's selective toxicity towards cancer cells compared to non-cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In a study published in ACS Omega, the compound exhibited significant growth inhibition and induced apoptosis at concentrations as low as 5 µM. Morphological changes consistent with apoptosis were observed, along with increased caspase activity .
  • HepG2 Cell Line Analysis : Another investigation found that treatment with the compound led to a decrease in cell viability and triggered ferroptosis, a form of regulated cell death associated with the accumulation of lipid peroxides .
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to targets involved in tumor progression, suggesting a multi-targeted approach in its action against cancer .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicology assessments indicate that at therapeutic doses, the compound exhibits a manageable safety profile, although further studies are warranted to fully elucidate its long-term effects.

Properties

IUPAC Name

1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-10-13-5-8-20(9-6-13)14-4-2-3-7-16-14/h2-4,7,11-13,18H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJIFICHKBRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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